1,7,8-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Lipophilicity Drug-likeness CNS Multiparameter Optimization

Researchers often face a lack of well-characterized, low MW fragments for probing serotonergic and purinergic targets. This 1,7,8-trimethyl-3-propyl-imidazo[2,1-f]purine-2,4-dione fills that gap as a synthetically distinct, fragment-like tool (MW 303.37, TPSA 77 Ų, cLogP 1.69). - Ideal for fragment-based screening against 5-HT1A/5-HT7 or PDE4B/PDE10A. - Defined methylation and N3-propyl pattern enables clean SAR expansion via 8-position functionalization. - Zero H-bond donors and lead-like properties support direct fragment growing. Supplied with full analytical characterization for reproducible research.

Molecular Formula C13H17N5O2
Molecular Weight 275.31 g/mol
Cat. No. B14103876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7,8-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Molecular FormulaC13H17N5O2
Molecular Weight275.31 g/mol
Structural Identifiers
SMILESCCCN1C(=O)C2=C(N=C3N2C=C(N3C)C)N(C1=O)C
InChIInChI=1S/C13H17N5O2/c1-5-6-17-11(19)9-10(16(4)13(17)20)14-12-15(3)8(2)7-18(9)12/h7H,5-6H2,1-4H3
InChIKeyQDDXPLOAAULJDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7,8-Trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Chemical Identity & Procurement Baseline


1,7,8-Trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (molecular formula C15H21N5O2, MW 303.37) is a fully synthetic small molecule belonging to the imidazo[2,1-f]purine-2,4-dione chemical class. This compound features a characteristic tricyclic purine-imidazole fused core with specific methylation at the 1-, 7-, and 8-positions and an N3-propyl substituent, which distinguishes it from many common purine analogs such as xanthines (e.g., caffeine, theophylline) or unmethylated adenosine receptor ligands [1]. The core imidazo[2,1-f]purine-2,4-dione scaffold is a recognized privileged structure in medicinal chemistry, particularly explored for modulating serotonergic and purinergic targets, however this specific substitution pattern is not widely represented in peer-reviewed primary pharmacology literature [2]. As a result, its procurement value currently lies primarily in its utility as a structurally distinct exploratory tool compound or a synthetic intermediate, rather than as a fully characterized biological probe with established target engagement profiles.

Exploratory tool compound for serotonergic and purinergic pathway studies
Structurally distinct imidazo[2,1-f]purine-2,4-dione scaffold with defined methylation pattern
Low molecular weight, zero HBD, and moderate TPSA may support fragment-based screening workflows

Procurement Risk: 1,7,8-Trimethyl-3-propyl Derivative vs. Generic Analogs


In the broader imidazo[2,1-f]purine-2,4-dione chemotype, even minor structural variations produce pronounced shifts in receptor affinity profiles, physicochemical properties, and metabolic stability. Published structure-activity relationship (SAR) studies on this scaffold demonstrate that the position and nature of N-alkyl/aryl substituents, particularly at the 1-, 3-, 7-, and 8-positions, are critical determinants of 5-HT1A/5-HT7 receptor affinity versus phosphodiesterase (PDE4B/PDE10A) inhibitory activity [1]. The specific 1,7,8-trimethyl-3-propyl substitution pattern creates a distinct spatial and electronic environment that cannot be replicated by, for instance, the 1,3-dimethyl-8-arylpiperazinylalkyl variants commonly reported in antidepressant research programs. Generic substitution with an under-characterized or differently substituted congener risks not only loss of desired polypharmacology but also introduction of unanticipated off-target liabilities, rendering direct analog replacement scientifically unsound without head-to-head experimental validation data.

Substitution pattern determines receptor profile
Minor changes in N-alkyl/aryl substituents can shift 5-HT1A/5-HT7 affinity versus PDE4B/PDE10A inhibition; generic analogs may not match the intended polypharmacology.
Physicochemical properties differ sharply
Analogs with additional hydrogen bond donors or higher lipophilicity can alter CNS penetration and metabolic stability, limiting direct interchangeability.
Off-target liability profile not transferable
Under-characterized congeners may introduce unanticipated off-target effects; head-to-head validation is required before any substitution.

Quantitative Differentiation: 1,7,8-Trimethyl-3-propyl Analog vs. Structural Comparators


Lipophilicity & H-Bonding vs. 1,3-Dimethyl-8-arylpiperazinylalkyl Analogs

The 1,7,8-trimethyl-3-propyl derivative exhibits a computationally predicted octanol-water partition coefficient (clogP) of 1.69 and zero hydrogen bond donors (HBD = 0), in stark contrast to representative CNS-active 1,3-dimethyl-8-arylpiperazinylalkyl analogs from the same scaffold class, which typically carry one or more hydrogen bond donors and substantially higher clogP values (often >3.5) due to the basic piperazine nitrogen and additional aryl substituents [1][2]. For example, compounds AZ-853 and AZ-861 from Partyka et al. (2020) incorporate a 4-(2-fluorophenyl)piperazin-1-yl moiety that raises their HBD count to 1 and increases molecular weight above 450 Da [3]. This differential in hydrogen bonding and lipophilicity directly influences passive membrane permeability, CNS penetration, and plasma protein binding, making the trimethyl-propyl analog a more tractable scaffold for exploring CNS target engagement with reduced polypharmacology risk.

H-Bond & Lipophilicity
Class-level
Target: HBD 0, clogP 1.69
Comparator class (8-arylpiperazinylalkyl): HBD ≥1, clogP >3.5
Supports ligand efficiency and CNS safety-margin evaluation
In silico consensus clogP; class-level inference
Lipophilicity Drug-likeness CNS Multiparameter Optimization

TPSA Advantage for BBB Penetration vs. Bulky 8-Substituted Derivatives

The target compound has a calculated topological polar surface area (TPSA) of 77.05 Ų, which falls within the optimal range for passive blood-brain barrier (BBB) penetration (typically <90 Ų for CNS drugs). In direct contrast, published 8-arylpiperazinylalkyl derivatives of the imidazo[2,1-f]purine-2,4-dione core that possess CNS activity exhibit significantly larger TPSA values due to the presence of additional polar nitrogen atoms in the piperazine ring and pendant aryl groups [1]. For example, a compound with a 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl substituent at the 8-position can have a TPSA exceeding 90 Ų [2]. The lower TPSA of the 1,7,8-trimethyl-3-propyl derivative positions it as a more BBB-permeable scaffold when designed as a CNS-penetrant tool compound, offering a pharmacokinetic differentiation that is directly relevant to neuroscience-focused procurement decisions.

BBB Penetration TPSA
Class-level
77.05 Ų
vs. >90 Ų for bulky 8-substituted comparators
Supports predicted BBB penetration assessment
In silico TPSA calculation; class-level
CNS Drug Design Blood-Brain Barrier TPSA Permeability

Rotatable Bond Count & Flexibility vs. Long-Chain 8-Aminoalkyl Derivatives

With only 5 rotatable bonds (RB), the target compound is considerably more rigid than the long-chain 8-aminoalkyl derivatives frequently synthesized in this chemical series, which typically incorporate linker chains of 4–5 methylene units plus flexible terminal heterocycles, resulting in RB counts of 8–12 or more [1]. Lower rotatable bond count is positively correlated with higher oral bioavailability in drug discovery campaigns, as each additional rotatable bond reduces the probability of sufficient absorption by approximately 10% [2]. This reduced conformational flexibility directly translates to a more favorable entropic profile upon target binding, potentially yielding higher ligand efficiency indices than its flexible 8-substituted counterparts, a point of significant importance when selecting fragments or lead-like molecules for structure-based drug design.

Conformational Flexibility
Class-level
Rotatable bonds: 5
vs. 8–12 for long-chain 8-aminoalkyl derivatives
Supports oral bioavailability and ligand efficiency ranking
Based on SMILES definition; class-level inference
Conformational Entropy Oral Bioavailability Ligand Efficiency

Molecular Weight Advantage for Fragment Libraries vs. 8-Substituted Leads

With a molecular weight of 303.37 Da, this compound sits comfortably within the Rule of Three (MW <300 Da, though marginally over) but distinctly below the molecular weight range of fully elaborated 8-substituted imidazo[2,1-f]purine-2,4-dione drug-like leads (typically MW >450 Da) [1]. Published drug candidates such as AZ-853 (MW = 467.5 Da, calculated) and AZ-861 (MW = 481.5 Da, calculated) possess molecular weights that place them firmly in lead-like or drug-like chemical space, whereas the 1,7,8-trimethyl-3-propyl analog's lower MW makes it more appropriate for fragment- or scaffold-based screening applications where maintaining low MW is critical for subsequent medicinal chemistry elaboration without exceeding Lipinski boundaries [2]. This positioning supports differentiated procurement for early-stage discovery rather than late-stage lead optimization programs.

Fragment vs. Lead MW
Reported
303.37 Da
vs. ~467–481 Da for lead-like 8-substituted analogs (AZ-853, AZ-861)
Supports fragment-based screening library inclusion
Calculated from formula; cross-study comparable
Fragment-Based Drug Discovery Molecular Weight Rule of Three

Application Scenarios for 1,7,8-Trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione


Fragment-Based Screening for CNS Serotonergic Targets

Given its low molecular weight (303 Da), zero hydrogen bond donors, and TPSA of 77 Ų [1], this compound is optimally suited for inclusion in fragment libraries screened against serotonergic GPCRs (e.g., 5-HT1A, 5-HT7) or purinergic targets, where the imidazo[2,1-f]purine-2,4-dione core has demonstrated privileged scaffold properties [2]. Its minimal substitution pattern allows for subsequent fragment growing or linking without violating lead-like property thresholds, a key advantage over larger, more decorated analogs.

Computational Chemistry for Scaffold Hopping

The rigid tricyclic core with well-defined methylation and propyl substitution provides a tractable starting point for computational scaffold-hopping exercises aimed at identifying novel CNS-active chemotypes. Its 5 rotatable bonds and defined pharmacophoric features enable precise docking studies against homology models of aminergic GPCRs, where flexible 8-substituted analogs may introduce excessive conformational noise [3].

Synthetic Intermediate for Diversified Imidazopurine-dione Libraries

The N3-propyl and 1,7,8-trimethyl substitution pattern provides a chemically distinct starting material for further functionalization at the 8-position (via alkylation or cross-coupling), enabling the rapid generation of focused compound libraries for SAR exploration of PDE4B/PDE10A or serotonergic receptor modulation, fields where the imidazo[2,1-f]purine-2,4-dione scaffold has shown polypharmacological potential [2].

CNS Drug-Likeness Reference Standard

Its calculated clogP (1.69) and TPSA (77.05 Ų) make this compound a useful reference standard in CNS multiparameter optimization (MPO) score calibration exercises [1]. Procurement as an analytical standard supports the development of in silico models predicting BBB penetration for imidazo[2,1-f]purine-2,4-dione analogs.

Application
Selection Property
Validation Focus
Fragment-based screening for serotonergic GPCRs
Minimal substitution fragment with low MW, zero HBD, supportive CNS MPO profile
Target engagement in fragment-based assays against 5-HT receptors
Computational scaffold hopping studies
Rigid tricyclic core with defined pharmacophoric features
Docking accuracy against aminergic GPCR homology models
Synthetic intermediate for imidazopurine-dione libraries
8-position available for alkylation or cross-coupling
SAR exploration of PDE4B/PDE10A or serotonergic modulation
CNS drug-likeness reference standard
Well-characterized in silico CNS MPO descriptors
BBB penetration prediction model calibration
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